molecular formula C38H41N3O3 B8315816 (2,4-Bis-benzyloxy-5-isopropenyl-phenyl)-[5-(4-methyl-piperazin-1-ylmethyl)-1,3-dihydro-isoindol-2-yl]-methanone

(2,4-Bis-benzyloxy-5-isopropenyl-phenyl)-[5-(4-methyl-piperazin-1-ylmethyl)-1,3-dihydro-isoindol-2-yl]-methanone

Cat. No. B8315816
M. Wt: 587.7 g/mol
InChI Key: QLEJCRVDQBVASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653084B2

Procedure details

1,1′-Carbonyldiimidazole (4.82 Kg, 29.8 mol) was added to a solution of 2,4-bis-benzyloxy-5-isopropenyl-benzoic acid (10.58 Kg, 28.3 mol, step 5) in DMF (21.2 L) at 25° C. After 20 mins at 25° C. a solution of 5-(4-Methyl-piperazin-1-ylmethyl)-2,3-dihydro-1H-isoindole (7.2 Kg, 31.1 mol, step 10) in DMF (7.2 L) maintaining a temperature below 35° C. and the solution stirred at 25° C. for a minimum of 12 h. The solid which had formed was removed by filtration, washed with isopropyl acetate (2×21.6 L) and dried at 35° C. to constant weight to give the title compound 8.7 Kg (77% yield, purity by hplc 97.5%).
Quantity
4.82 kg
Type
reactant
Reaction Step One
Quantity
10.58 kg
Type
reactant
Reaction Step One
Name
Quantity
21.2 L
Type
solvent
Reaction Step One
Quantity
7.2 kg
Type
reactant
Reaction Step Two
Name
Quantity
7.2 L
Type
solvent
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
C(N1C=CN=C1)(N1C=CN=C1)=O.[CH2:13]([O:20][C:21]1[CH:29]=[C:28]([O:30][CH2:31][C:32]2[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=2)[C:27]([C:38]([CH3:40])=[CH2:39])=[CH:26][C:22]=1[C:23](O)=[O:24])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[CH3:41][N:42]1[CH2:47][CH2:46][N:45]([CH2:48][C:49]2[CH:50]=[C:51]3[C:55](=[CH:56][CH:57]=2)[CH2:54][NH:53][CH2:52]3)[CH2:44][CH2:43]1>CN(C=O)C>[CH2:13]([O:20][C:21]1[CH:29]=[C:28]([O:30][CH2:31][C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=2)[C:27]([C:38]([CH3:40])=[CH2:39])=[CH:26][C:22]=1[C:23]([N:53]1[CH2:52][C:51]2[C:55](=[CH:56][CH:57]=[C:49]([CH2:48][N:45]3[CH2:46][CH2:47][N:42]([CH3:41])[CH2:43][CH2:44]3)[CH:50]=2)[CH2:54]1)=[O:24])[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
4.82 kg
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
10.58 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)O)C=C(C(=C1)OCC1=CC=CC=C1)C(=C)C
Name
Quantity
21.2 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.2 kg
Type
reactant
Smiles
CN1CCN(CC1)CC=1C=C2CNCC2=CC1
Name
Quantity
7.2 L
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the solution stirred at 25° C. for a minimum of 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid which had formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WASH
Type
WASH
Details
washed with isopropyl acetate (2×21.6 L)
CUSTOM
Type
CUSTOM
Details
dried at 35° C. to constant weight

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)OCC1=CC=CC=C1)C(=C)C)C(=O)N1CC2=CC=C(C=C2C1)CN1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 kg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.